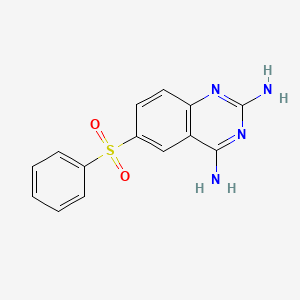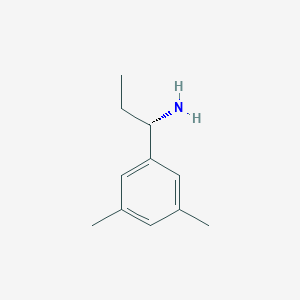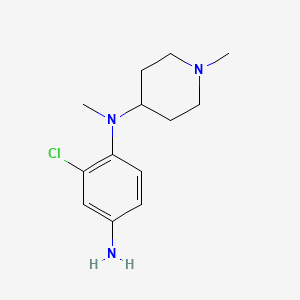
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine is a chemical compound that belongs to the class of substituted benzenediamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-1,4-benzenediamine and 1-methyl-4-piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction temperature is maintained between 50-100°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenediamines with different functional groups.
Scientific Research Applications
2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,3-Benzenediamine
- 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,2-Benzenediamine
- 2-chloro-N1-methyl-N1-(1-methyl-4-piperidinyl)-1,4-Benzenediamine
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
CAS No. |
893750-81-7 |
|---|---|
Molecular Formula |
C13H20ClN3 |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
2-chloro-1-N-methyl-1-N-(1-methylpiperidin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H20ClN3/c1-16-7-5-11(6-8-16)17(2)13-4-3-10(15)9-12(13)14/h3-4,9,11H,5-8,15H2,1-2H3 |
InChI Key |
JDFADCMTJPTKEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


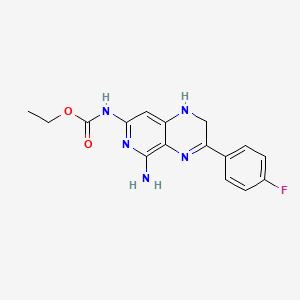
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)

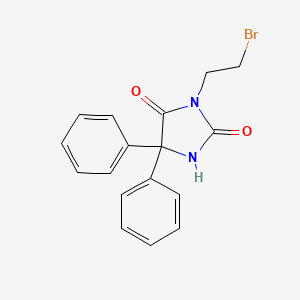
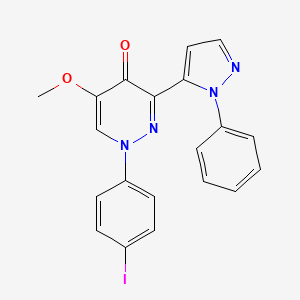
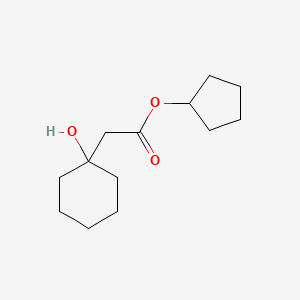
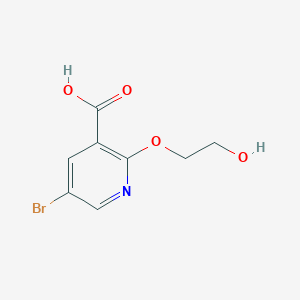
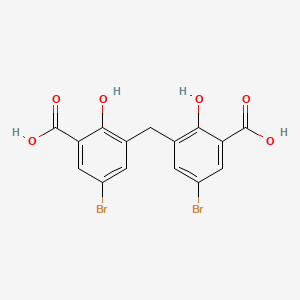
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)
